molecular formula C7H4BrF3 B1265661 2-Bromobenzotrifluoride CAS No. 392-83-6

2-Bromobenzotrifluoride

Cat. No.: B1265661
CAS No.: 392-83-6
M. Wt: 225.01 g/mol
InChI Key: RWXUNIMBRXGNEP-UHFFFAOYSA-N
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Description

2-Bromobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3This compound is a colorless to brown liquid with a density of 1.65 g/mL and a boiling point of 167-168°C . It is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

2-Bromobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminotrifluoromethylbenzene with hydrobromic acid and sodium nitrite to form a diazonium salt, which is then reacted with cuprous bromide to yield this compound . This method is advantageous due to its high yield and low production cost.

Chemical Reactions Analysis

2-Bromobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, sodium nitrite, cuprous bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Bromobenzotrifluoride serves as a critical building block in organic synthesis. Its reactivity allows for the formation of diverse organic compounds, including pharmaceuticals and agrochemicals.

  • Key Reactions :
    • Cross-Coupling Reactions : It is frequently employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Studies have demonstrated its effectiveness in reactions involving alkynes and aryl halides, showcasing high selectivity and yield .
    • Synthesis of Fluorinated Compounds : The compound is integral in producing fluorinated intermediates, which are essential for creating materials with enhanced thermal and chemical stability, particularly in electronics .

Pharmaceutical Development

The pharmaceutical industry leverages this compound for developing new drug candidates. Its fluorinated functionalities enhance biological activity, making it a valuable component in medicinal chemistry.

  • Case Study : Research has shown that compounds derived from this compound exhibit significant biological activity against various cancer cell lines, indicating its potential as a precursor for anticancer agents .

Material Science

In material science, this compound is utilized in formulating advanced materials such as coatings and polymers. Its fluorinated structure imparts desirable properties like water and oil repellency.

  • Applications :
    • Coatings : The compound is used to create protective coatings that enhance surface properties and durability.
    • Polymers : It serves as a monomer or additive in polymer formulations to improve performance characteristics .

Environmental Applications

Recent research highlights the potential of this compound in developing environmentally friendly solvents and reagents. These alternatives offer more sustainable options compared to traditional solvents used in chemical processes.

  • Sustainable Chemistry : The use of this compound in green chemistry initiatives demonstrates its ability to reduce environmental impact while maintaining efficacy in various applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a volatile surrogate for testing purposes, particularly in gas chromatography methods.

  • Application Example : It is utilized as a check for extractable petroleum hydrocarbons in water analysis, providing reliable results while ensuring safety standards are met .

Mechanism of Action

The mechanism of action of 2-Bromobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of the bromine and trifluoromethyl groups. These groups influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Bromobenzotrifluoride can be compared with other similar compounds such as:

  • 3-Bromobenzotrifluoride
  • 4-Bromobenzotrifluoride
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

These compounds share similar structural features but differ in the position of the bromine and trifluoromethyl groups, which can affect their reactivity and applications. This compound is unique due to its specific substitution pattern, which provides distinct reactivity and properties .

Biological Activity

2-Bromobenzotrifluoride (2-BTF), with the chemical formula C₇H₄BrF₃, is an aromatic organic compound that has garnered attention for its potential applications in organic synthesis and its biological activity. This article explores the biological activity of 2-BTF, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound comprises a benzene ring substituted with a bromine atom at the ortho position and a trifluoromethyl group at the meta position. This unique structure contributes to its reactivity and utility as an intermediate in chemical synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical behavior, making it less reactive towards electrophilic aromatic substitution but more amenable to nucleophilic reactions .

Synthesis Methods

The synthesis of 2-BTF can be achieved through several methods, including:

  • Reaction of 2-bromotoluene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
  • Nucleophilic aromatic substitution reactions facilitated by strong nucleophiles under controlled conditions.

These methods yield 2-BTF with varying degrees of purity and efficiency, with selectivity often exceeding 99% in optimized reactions .

Biological Activity

While extensive research on the biological activity of 2-BTF is limited, several studies have indicated its potential effects on biological systems:

  • Toxicity Studies : Long-term exposure to 2-BTF is not classified as harmful according to European Community (EC) directives based on animal models. However, it may cause irritation upon contact with skin or eyes, necessitating caution during handling .
  • Pharmacological Potential : Preliminary investigations suggest that compounds similar to 2-BTF exhibit antimicrobial and antifungal properties. The trifluoromethyl group is known to enhance the biological activity of many pharmaceuticals, indicating that 2-BTF could serve as a scaffold for developing new therapeutic agents .
  • Environmental Impact : Studies have shown that halogenated compounds like 2-BTF can pose risks to aquatic life. The environmental persistence of such compounds raises concerns regarding their long-term ecological effects .

Case Study 1: Antimicrobial Activity

In a study examining various halogenated compounds, 2-BTF was tested against several bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to the lipophilicity conferred by the trifluoromethyl group.

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the chronic exposure effects of 2-BTF on laboratory animals. Findings suggested no significant adverse health effects over extended periods; however, acute toxicity was noted at high concentrations, emphasizing the need for proper safety measures during use .

Data Summary

Property/ActivityValue/Observation
Chemical FormulaC₇H₄BrF₃
Synthesis MethodsNucleophilic substitution, Lewis acid catalysis
ToxicityModerate irritation potential; low chronic toxicity
Antimicrobial ActivityModerate against Gram-positive bacteria
Environmental PersistenceConcerns for aquatic ecosystems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromobenzotrifluoride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of benzotrifluoride derivatives under controlled conditions. A protocol using deprotonative lithiation (e.g., with LTMP) followed by silylation and boronation has been reported for regioselective functionalization . Purification methods include fractional distillation (boiling point: 167–168°C, density: 1.652 g/mL) and column chromatography. Purity verification requires gas chromatography (GC) with >98.0% purity thresholds or high-performance liquid chromatography (HPLC) .

Q. How should researchers handle safety concerns associated with this compound?

  • Methodological Answer : The compound is classified as hazardous (UN 1993) due to its flammability and potential toxicity. Use fume hoods for handling, wear nitrile gloves, and store in airtight containers away from ignition sources. Disposal should follow institutional guidelines for halogenated waste. Safety data sheets (SDS) must be reviewed for specific handling protocols .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment, while elemental analysis validates stoichiometry. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

  • Methodological Answer : Contradictions in boiling points or spectral data may arise from impurities or isomerization. Cross-validate results using multiple techniques (e.g., GC-MS, NMR, and X-ray crystallography). Compare findings with peer-reviewed datasets and ensure calibration against certified reference materials .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity depends on the electronic effects of the trifluoromethyl group. Use palladium catalysts with bulky ligands (e.g., SPhos) to favor coupling at the bromine site. Kinetic vs. thermodynamic control can be manipulated via temperature and solvent polarity (e.g., DMF vs. THF) .

Q. How does this compound perform in synthesizing fluorinated supramolecular architectures?

  • Methodological Answer : Its strong electron-withdrawing properties make it a precursor for benzosiloxaboroles, which exhibit unique hydrogen-bonding motifs. Optimize silylation and boronation steps to enhance crystallinity for X-ray analysis of supramolecular assemblies .

Q. What experimental designs resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterated analogs) to track reaction pathways. Use in situ spectroscopy (IR, Raman) to identify intermediates. Computational modeling (DFT) can corroborate experimental data and predict competing pathways .

Q. How can researchers mitigate side reactions during halogen-lithium exchange with this compound?

  • Methodological Answer : Use low temperatures (−78°C) and slow addition rates to minimize decomposition. Pre-activate lithium reagents (e.g., LiTMP) to enhance selectivity. Quench unreacted intermediates with electrophiles like trimethylsilyl chloride .

Q. Data Analysis and Interpretation

Q. How should conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Compare experimental NMR shifts with computational predictions (e.g., DFT-GIAO). Validate via 2D NMR (COSY, NOESY) to assign overlapping signals. Purity reassessment via GC or HPLC may identify undetected impurities .

Q. What statistical methods are appropriate for analyzing substituent effects in trifluoromethylated aromatic systems?

  • Methodological Answer : Multivariate regression models can correlate electronic parameters (Hammett σ values) with reaction outcomes. Principal component analysis (PCA) may reveal latent variables affecting regioselectivity or stability .

Properties

IUPAC Name

1-bromo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXUNIMBRXGNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059939
Record name Benzene, 1-bromo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-83-6
Record name 1-Bromo-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Record name Benzene, 1-bromo-2-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-α,α,α-trifluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Bromobenzotrifluoride
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Bromobenzotrifluoride
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Bromobenzotrifluoride
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Bromobenzotrifluoride
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Bromobenzotrifluoride
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Bromobenzotrifluoride

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